5-Bromo-6-cyclopropylpyrimidin-4-amine
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Overview
Description
5-Bromo-6-cyclopropylpyrimidin-4-amine: is a chemical compound with the molecular formula C7H8BrN3 and a molecular weight of 214.06 g/mol It is a pyrimidine derivative, characterized by the presence of a bromine atom at the 5th position and a cyclopropyl group at the 6th position of the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the use of 5-bromopyrimidine as the starting material, which undergoes a series of reactions including cyclopropylation and amination to yield the target compound .
Industrial Production Methods: In an industrial setting, the production of 5-Bromo-6-cyclopropylpyrimidin-4-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as refluxing , distillation , and crystallization to isolate and purify the final product .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 5-Bromo-6-cyclopropylpyrimidin-4-amine can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrimidine ring.
Cyclization Reactions: The cyclopropyl group can undergo ring-opening reactions under certain conditions, leading to the formation of new cyclic structures.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, and other nucleophiles are commonly used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and other oxidizing agents can be used for oxidation reactions.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and other reducing agents are used for reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives of the pyrimidine ring .
Scientific Research Applications
Chemistry: 5-Bromo-6-cyclopropylpyrimidin-4-amine is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new chemical entities for various applications .
Biology and Medicine: In biological research, this compound is studied for its potential as a pharmacophore in drug design. It may exhibit biological activities such as antimicrobial , antiviral , or anti-inflammatory effects, making it a candidate for the development of new therapeutic agents .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 5-Bromo-6-cyclopropylpyrimidin-4-amine involves its interaction with specific molecular targets in biological systems. It may act by inhibiting enzymes or receptors involved in key biochemical pathways. For example, it could inhibit the activity of certain kinases or proteases , leading to the modulation of cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
- 5-Bromo-2-chloropyrimidine
- 6-Cyclopropylpyrimidin-4-amine
- 5-Bromo-4-aminopyrimidine
Comparison: Compared to similar compounds, 5-Bromo-6-cyclopropylpyrimidin-4-amine is unique due to the presence of both a bromine atom and a cyclopropyl group on the pyrimidine ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
5-bromo-6-cyclopropylpyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN3/c8-5-6(4-1-2-4)10-3-11-7(5)9/h3-4H,1-2H2,(H2,9,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPSXIRLBBFYDEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C(=NC=N2)N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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